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Compound Name: TRV-7019

Cat. No.: B10857385 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TRV-7019 (oliceridine), a novel G protein-

biased agonist at the µ-opioid receptor (MOR), with traditional opioids, focusing on the

validation of its reduced respiratory suppression profile. The following sections present

supporting experimental data, detailed methodologies for key experiments, and visualizations

of the underlying mechanisms and workflows.

Introduction: The Challenge of Opioid-Induced
Respiratory Depression
Opioid analgesics are the cornerstone for managing moderate-to-severe pain. However, their

clinical utility is often limited by severe, and sometimes fatal, adverse effects, chief among them

being opioid-induced respiratory depression (OIRD).[1] Traditional opioids like morphine

activate the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR), initiating two

primary signaling cascades: the G protein pathway, largely associated with analgesia, and the

β-arrestin pathway, linked to adverse effects including respiratory depression and constipation.

[1][2][3]

TRV-7019 (oliceridine) was developed as a "biased agonist" that preferentially activates the G

protein signaling pathway while minimally engaging the β-arrestin pathway.[2][3] This biased

mechanism of action is hypothesized to uncouple the desired analgesic effects from the life-

threatening risk of respiratory depression, potentially offering a wider therapeutic window.[2][4]
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Mechanism of Action: G Protein Bias
TRV-7019's distinct pharmacological profile stems from its functional selectivity at the µ-opioid

receptor. In preclinical cell-based assays, TRV-7019 demonstrated robust G protein signaling

with potency and efficacy similar to morphine, but with substantially less β-arrestin recruitment

and subsequent receptor internalization.[2][3] This preferential activation of the G protein

pathway is the foundation for its proposed improved safety profile.
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Caption: Opioid Receptor Signaling Pathways. (Max Width: 760px)

Comparative Performance Data
The following tables summarize the quantitative data from preclinical and clinical studies

comparing TRV-7019 to morphine.
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Preclinical Data: Respiratory Depression in Rodent
Models
Studies in mice have demonstrated that at equi-analgesic doses, TRV-7019 causes

significantly less respiratory depression than morphine.[2][3]

Compound
Dose (mg/kg,
i.p.)

Peak Anti-
Nociception
(% MPE)

Maximum
Respiratory
Depression (%
of Baseline)

Reference

TRV-7019 0.745 ~50% ~ -25% [5]

Morphine 3.44 ~50% ~ -25% [5]

Note: Doses were selected to be equi-effective in producing respiratory depression to compare

anti-nociceptive effects. At these doses, both produced similar anti-nociception, but TRV-7019
had a shorter duration of action for both effects.[5]

Clinical Data: Analgesia vs. Respiratory Drive in Healthy
Volunteers
A randomized, double-blind, crossover study in healthy volunteers directly compared the effects

of intravenous TRV-7019 and morphine on analgesia (measured by the cold pain test) and

respiratory drive (measured by the hypercapnic ventilatory response).[6][7]
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Treatment Dose (IV)

Peak
Analgesia
(Latency in
seconds)

Reduction in
Respiratory
Drive (h*L/min)

Reference

Placebo - 41 - [8]

TRV-7019 1.5 mg 81 -7.3 [6][8]

TRV-7019 3.0 mg 105 -7.6 [6][8]

TRV-7019 4.5 mg 116 -9.4 [6][8]

Morphine 10 mg 75 -15.9 [6][8]

At doses providing greater peak analgesia than 10 mg of morphine, TRV-7019 demonstrated a

significantly smaller impact on respiratory drive.[6]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays for Biased Agonism
1. [³⁵S]GTPγS Binding Assay (G Protein Activation)

This assay quantifies the activation of G proteins upon receptor engagement by an agonist.

Objective: To measure the potency and efficacy of a ligand in stimulating G protein activation

at the µ-opioid receptor.

Protocol:

Membrane Preparation: Prepare crude membrane fractions from cells expressing the µ-

opioid receptor or from brain tissue.

Assay Buffer: Utilize an assay buffer typically containing 50 mM Tris-HCl, 1 mM EDTA,

100 mM NaCl, and 5 mM MgCl₂.
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Pre-incubation: Pre-incubate membranes with GDP (e.g., 10 µM) to ensure G proteins are

in an inactive state.

Reaction Initiation: Initiate the reaction by adding the test compound (e.g., TRV-7019,

morphine) and [³⁵S]GTPγS (e.g., 150 pM) to the membrane preparation.

Incubation: Incubate the mixture at 30°C for 60 minutes to allow for agonist-stimulated

binding of [³⁵S]GTPγS.

Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters

to separate bound from free radioligand.

Detection: Quantify the radioactivity retained on the filters using liquid scintillation

counting.

Data Analysis: Determine non-specific binding using a high concentration of unlabeled

GTPγS. Plot specific binding against the logarithm of agonist concentration to calculate

EC₅₀ and Eₘₐₓ values.

2. β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor.

Objective: To measure the potency and efficacy of a ligand in promoting the interaction

between the µ-opioid receptor and β-arrestin.

Protocol:

Cell Culture & Transfection: Use a cell line (e.g., HEK-293) and co-transfect with

constructs for the µ-opioid receptor and β-arrestin, each fused to a component of a

reporter system (e.g., NanoBiT®, BRET).

Cell Plating: Seed the transfected cells into a multi-well plate.

Compound Addition: Add increasing concentrations of the test compound (e.g., TRV-7019,

morphine) to the wells.
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Substrate Addition & Incubation: Add the appropriate substrate for the reporter system

(e.g., coelenterazine for NanoBiT®) and incubate for a specified period (e.g., 5-30

minutes).

Detection: Measure the luminescence or fluorescence signal, which is proportional to the

proximity of the receptor and β-arrestin.

Data Analysis: Plot the signal against the logarithm of agonist concentration to calculate

EC₅₀ and Eₘₐₓ values.

Preclinical In Vivo Respiratory Assessment
Whole-Body Plethysmography (WBP) in Rodents

This non-invasive technique is used to measure respiratory parameters in conscious,

unrestrained animals.

1. Animal Acclimatization
(Place animal in plethysmography chamber)

2. Baseline Measurement
(Record respiratory parameters: frequency, tidal volume)

3. Drug Administration
(Subcutaneous or intraperitoneal injection of TRV-7019 or Morphine)

4. Post-Dose Monitoring
(Continuously record respiratory parameters over time)

5. Data Analysis
(Compare post-dose values to baseline and between groups)

Click to download full resolution via product page
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Caption: Preclinical Respiratory Assessment Workflow. (Max Width: 760px)

Objective: To assess the effects of opioids on respiratory rate, tidal volume, and minute

volume.

Protocol:

Acclimatization: Place the animal (e.g., mouse, rat) into the main chamber of the

plethysmograph and allow it to acclimate for a defined period (e.g., 30-60 minutes).

Baseline Recording: Record baseline respiratory parameters for a stable period before

drug administration.

Drug Administration: Remove the animal, administer the test compound (TRV-7019 or a

comparator like morphine) via a specified route (e.g., intraperitoneal, subcutaneous), and

immediately return it to the chamber.

Post-Dose Measurement: Continuously record respiratory parameters for a predetermined

duration (e.g., 90-120 minutes).

Data Analysis: Analyze the data by calculating the percentage change from baseline for

each parameter at different time points and compare the dose-response effects of the

different compounds.

Clinical Respiratory Assessment
Hypercapnic Ventilatory Response (HCVR) Test

This test measures respiratory drive by assessing the ventilatory response to elevated levels of

carbon dioxide.

Objective: To quantify the depressive effect of an opioid on the central respiratory control

system.

Protocol:

Subject Preparation: The subject rests comfortably and breathes through a facemask or

mouthpiece connected to a non-rebreathing circuit.
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Baseline Measurement: Record baseline end-tidal CO₂ (PetCO₂) and minute ventilation

(the volume of air expired per minute).

Drug Infusion: Administer the investigational drug (e.g., TRV-7019 or morphine)

intravenously.

Hypercapnic Challenge: Introduce a gas mixture with an elevated concentration of CO₂

(e.g., 5-7% CO₂) into the breathing circuit to raise the subject's PetCO₂ to a target level

above baseline.

Steady-State Measurement: Maintain the elevated PetCO₂ for several minutes until a

steady-state ventilatory response is achieved. Measure the minute ventilation at this new

steady state.

Data Analysis: The HCVR is calculated as the change in minute ventilation divided by the

change in PetCO₂. This slope is compared between the drug and placebo conditions to

determine the degree of respiratory drive suppression.[8][9]

Conclusion
The available preclinical and clinical evidence consistently supports the validation of TRV-
7019's reduced respiratory suppression compared to morphine.[2][6] The mechanism of G

protein bias, demonstrated through in vitro assays, provides a strong pharmacological basis for

this improved safety profile.[2][3] In vivo studies in rodents and controlled trials in humans have

quantitatively shown that at equi-analgesic or superior analgesic doses, TRV-7019 has a

significantly lower impact on respiratory drive.[2][5][6] This body of evidence suggests that

TRV-7019 represents a significant advancement in the development of safer opioid analgesics,

offering the potential to effectively manage pain with a reduced risk of life-threatening

respiratory depression.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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